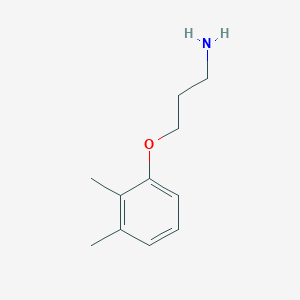
(4-Methyl-quinolin-2-yl)-phenethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-2-quinolinyl)aniline , is a nitrogen-based heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine or 1-aza-naphthalene with the chemical formula C16H14N2 . Quinoline derivatives like this one play a crucial role in both natural products and FDA-approved drugs due to their diverse pharmacological activities.
準備方法
Synthetic Routes: Several synthetic approaches lead to the formation of 2-(4-methyl-2-quinolinyl)aniline. One notable method involves the Doebner–von Miller reaction , which efficiently produces 4-hydroxyquinoline (16) from aniline (14) and diethyl ethoxymethylenemalonate (15), ultimately yielding the desired quinoline (Scheme 1) . This reaction sequence highlights the importance of quinoline scaffolds in drug discovery programs.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves the modification of quinoline precursors through various chemical transformations.
化学反応の分析
Reactivity: “(4-Methyl-quinolin-2-yl)-phenethyl-amine” can participate in several reactions, including:
Nucleophilic substitution: Replacing functional groups.
Electrophilic substitution: Introducing new substituents.
Cyclization reactions: Forming fused ring systems.
- Other reactions may involve acid-catalyzed cyclizations, Friedländer synthesis, or multicomponent one-pot reactions .
Doebner–von Miller reaction: Aniline, diethyl ethoxymethylenemalonate, and appropriate catalysts.
Major Products: The major product is 2-(4-methyl-2-quinolinyl)aniline itself, which serves as a versatile intermediate for further derivatization.
科学的研究の応用
Pharmacological Significance: This compound exhibits a broad spectrum of bio-responses:
Anticancer: Potential use in cancer therapy.
Antioxidant: Protects against oxidative stress.
Anti-inflammatory: Reduces inflammation.
Antimalarial: Active against malaria.
Anti-SARS-CoV-2: Investigated for COVID-19 treatment.
Antituberculosis: Effective against tuberculosis.
Antibacterial: Combats bacterial infections.
作用機序
The precise mechanism by which “(4-Methyl-quinolin-2-yl)-phenethyl-amine” exerts its effects depends on its specific target. It may interact with cellular receptors, enzymes, or signaling pathways.
類似化合物との比較
While this compound is unique, it shares similarities with other quinoline derivatives. Notable examples include 2-hydroxyquinoline, 4-hydroxyquinoline (4-quinolinol), and 2,4-dihydroxyquinoline (2,4-quinolindiol) .
特性
分子式 |
C18H18N2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
4-methyl-N-(2-phenylethyl)quinolin-2-amine |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(20-17-10-6-5-9-16(14)17)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
InChIキー |
ODVVIZVXTOVWMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12111582.png)
![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)

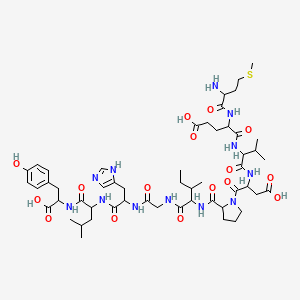
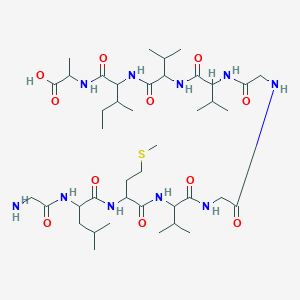
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine](/img/structure/B12111621.png)
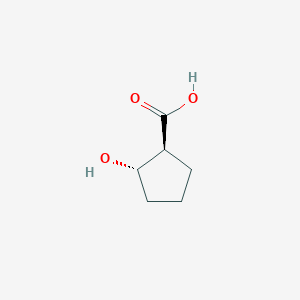
![6-[2-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyrimidin-5-yl]pyrazin-2-amine](/img/structure/B12111627.png)
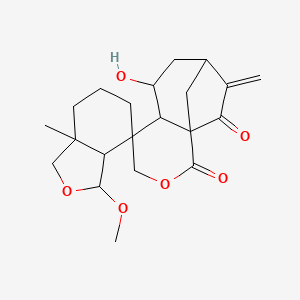


![(5Z)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12111647.png)
